tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate
Description
tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both a furan and a pyrrole ring
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9(5-13)4-8-6-16-7-10(8)14/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVZKYLCERZEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1COC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the furan ring, followed by the introduction of the pyrrole ring. The tert-butyl group is then added to protect the carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, it can be used to study the interactions of heterocyclic compounds with biological targets. Its structure makes it a valuable tool for probing enzyme mechanisms and receptor binding .
Medicine: Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fused ring system can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: The unique fused ring system of tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate sets it apart from other similar compounds. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
tert-butyl 2-(aminomethyl)-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to summarize the existing research on its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C_{12}H_{19}N_{1}O_{2}
- Molecular Weight : 209.29 g/mol
- CAS Number : 145708733
The structure features a furo-pyrrole core, which is known to exhibit various biological activities due to its ability to interact with multiple biological targets.
Research indicates that compounds similar to this compound can influence several biological pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and tumor growth.
- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Antitumor Activity
Recent studies have suggested that related compounds exhibit significant antitumor effects. For instance, a combination therapy involving similar furo-pyrrole derivatives showed enhanced efficacy against malignant pleural mesothelioma by blocking the ERK pathway and downregulating CD44 expression .
Neuroprotective Effects
Certain furo-pyrrole compounds have been investigated for their neuroprotective properties. These compounds may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models. The combination of this compound with standard chemotherapy agents resulted in a greater reduction of tumor size compared to monotherapy .
- Neuroprotection in Animal Models : In a controlled study using rodent models of neurodegeneration, administration of furo-pyrrole derivatives led to improved cognitive function and reduced neuronal apoptosis, suggesting potential applications in treating Alzheimer's disease .
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
